Product packaging for (3-Phenylbenzo[b]thiophen-2-yl)methanol(Cat. No.:)

(3-Phenylbenzo[b]thiophen-2-yl)methanol

Cat. No.: B8295314
M. Wt: 240.3 g/mol
InChI Key: CAMPPNXOOHKLGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Phenylbenzo[b]thiophen-2-yl)methanol is a chemical compound featuring a benzothiophene core, a privileged scaffold in medicinal chemistry and material science. This structure is of significant interest for research and development in multiple fields. In pharmaceutical research, the benzo[b]thiophene scaffold is a key pharmacophore in bioactive molecules. Compounds based on this structure demonstrate a wide range of biological activities. Notably, 3-halobenzo[b]thiophene derivatives have shown promising antimicrobial properties , with some exhibiting low minimum inhibitory concentrations (MICs) against Gram-positive bacteria and yeast . Furthermore, novel 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have been identified as potent antiseizure and antinociceptive agents in preclinical models, indicating potential for neuroscience and pain research . Benzo[b]thiophene derivatives have also been investigated as potential cholinesterase inhibitors , which is a relevant target for neurological conditions . Beyond biomedical applications, benzo[b]thiophene derivatives are valuable in material science . They serve as organic building blocks for developing novel materials used in applications such as organic electronics and as catalysts in energy research, for example in glucose electrooxidation for fuel cells . The synthetic versatility of the benzo[b]thiophene core, accessible through methods like electrophilic cyclization and hetero-type benzannulation, makes it a versatile intermediate for further chemical exploration . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12OS B8295314 (3-Phenylbenzo[b]thiophen-2-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12OS

Molecular Weight

240.3 g/mol

IUPAC Name

(3-phenyl-1-benzothiophen-2-yl)methanol

InChI

InChI=1S/C15H12OS/c16-10-14-15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)17-14/h1-9,16H,10H2

InChI Key

CAMPPNXOOHKLGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC3=CC=CC=C32)CO

Origin of Product

United States

Synthetic Methodologies for 3 Phenylbenzo B Thiophen 2 Yl Methanol and Its Analogs

Direct Synthesis Approaches to (3-Phenylbenzo[b]thiophen-2-yl)methanol

Direct synthesis routes are centered on functionalizing an existing benzo[b]thiophene scaffold to install the required substituents at the 2- and 3-positions. A key method for obtaining the target compound, this compound, involves the chemical reduction of a carboxylic acid precursor.

Reduction of 3-Phenylbenzo[b]thiophene-2-carboxylic Acid Precursors

A primary and straightforward method for the synthesis of this compound is the reduction of 3-Phenylbenzo[b]thiophene-2-carboxylic acid. This transformation is a standard procedure in organic chemistry, typically achieved with powerful reducing agents capable of converting carboxylic acids to primary alcohols. Reagents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·THF) are commonly employed for this purpose. The reaction involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the carboxylic acid, followed by a workup step to yield the desired primary alcohol. While this is a fundamental organic transformation, its application is contingent on the availability of the corresponding 2-carboxylic acid precursor, which itself can be synthesized through various methods, including the carboxylation of a 2-lithiated benzo[b]thiophene derivative.

Benzo[b]thiophene Core Construction Strategies Relevant to 2,3-Disubstituted Derivatives

The construction of the benzo[b]thiophene core is a versatile approach that allows for the introduction of substituents at various positions, including the 2- and 3-positions, during the ring-formation process. These methods are crucial for generating a diversity of analogs.

Electrophilic Cyclization Reactions

Electrophilic cyclization is a powerful and widely used strategy for constructing the benzo[b]thiophene ring system. This method typically involves the cyclization of an alkyne that has a nucleophilic sulfur atom positioned nearby on an adjacent aromatic ring. nih.gov These reactions are known for their efficiency, mild conditions, and tolerance of a wide range of functional groups. researchgate.net

A prevalent approach begins with the Sonogashira cross-coupling of a terminal alkyne with an ortho-halo-thioanisole, such as o-iodothioanisole, to form an o-(1-alkynyl)thioanisole intermediate. acs.orgnih.gov Subsequent treatment of this intermediate with an electrophile triggers an intramolecular cyclization to yield the 2,3-disubstituted benzo[b]thiophene. acs.orgnih.gov A variety of electrophiles have been successfully employed, including iodine (I₂), bromine (Br₂), N-bromosuccinimide (NBS), and sulfur or selenium-based electrophiles like p-O₂NC₆H₄SCl and PhSeCl. acs.orgacs.org The use of iodine is particularly advantageous as the resulting 3-iodo-benzo[b]thiophene can be further functionalized using palladium-catalyzed coupling reactions. researchgate.netacs.org

More recently, a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt has been used as a sulfur electrophile for the cyclization of o-alkynyl thioanisoles. nih.govorganic-chemistry.org This method proceeds at ambient temperature and introduces a valuable thiomethyl group at the 3-position in excellent yields. nih.govorganic-chemistry.org

Table 1: Examples of Electrophilic Cyclization for Benzo[b]thiophene Synthesis

Substrate (o-(1-alkynyl)thioanisole)ElectrophileProductYield (%)Reference
R = PhenylI₂3-Iodo-2-phenylbenzo[b]thiophene98 acs.org
R = PhenylBr₂3-Bromo-2-phenylbenzo[b]thiophene96 acs.org
R = PhenylNBS3-Bromo-2-phenylbenzo[b]thiophene95 acs.org
R = n-ButylI₂2-Butyl-3-iodobenzo[b]thiophene98 acs.org
R = Phenyl(CH₃)₂S₂Me⁺BF₄⁻3-(Methylthio)-2-phenylbenzo[b]thiophene99 nih.gov
R = 4-Methoxyphenyl (B3050149)(CH₃)₂S₂Me⁺BF₄⁻2-(4-Methoxyphenyl)-3-(methylthio)benzo[b]thiophene99 nih.gov

Transition Metal-Catalyzed Annulation and Cyclization Protocols

Transition metal catalysis offers a powerful and convergent pathway to 2,3-disubstituted benzo[b]thiophenes. ccspublishing.org.cn These methods often involve palladium, rhodium, or iridium catalysts to facilitate C-C and C-S bond formation. ccspublishing.org.cnnih.gov

One prominent strategy is the palladium-catalyzed annulation of aryl sulfides with alkynes. nih.govacs.org This approach allows for the direct construction of the benzo[b]thiophene core from readily available starting materials and demonstrates good functional group tolerance. nih.govacs.org Similarly, palladium-catalyzed coupling reactions, such as the Sonogashira coupling to form key intermediates for subsequent cyclization, are integral to many synthetic routes. acs.orgacs.org

Direct arylation reactions have also emerged as a significant tool. For instance, a palladium-catalyzed system has been developed for the β-arylation of benzo[b]thiophenes at room temperature using aryl iodides, offering high regioselectivity and operational simplicity. acs.org Other transition metals, including rhodium and iridium, have been employed in cascade annulation and oxidative cyclization reactions to build polycyclic structures fused to the benzo[b]thiophene core. ccspublishing.org.cn

Base-Catalyzed and Acid-Catalyzed Cyclization Approaches

Both acids and bases can be effective catalysts for the cyclization step in benzo[b]thiophene synthesis.

Acid-catalyzed methods often involve the cyclization of precursors like thiophenyl-acetals and ketones. capes.gov.br For example, using a suspension of polyphosphoric acid (PPA) in refluxing chlorobenzene (B131634) provides an efficient route to benzo[b]thiophenes substituted at the 3- and 5-positions. capes.gov.br Another approach involves the acid-promoted cyclization following the alkylation of 2-mercaptobenzoic acid derivatives. mdpi.com

Base-catalyzed approaches are also common. An efficient one-pot synthesis of 2-aroylbenzo[b]thiophen-3-ols proceeds from 2-mercaptobenzoic acid and substituted aryl bromomethyl ketones in the presence of triethylamine (B128534). nih.govrsc.org The reaction mechanism is proposed to involve an initial Sₙ2 attack by the sulfur nucleophile, followed by an in-situ intramolecular cyclization. nih.govrsc.org Strong bases like butyllithium (B86547) (BuLi) can be used in one-pot procedures, such as the reaction of methylthiobenzene with BuLi and DMF, which proceeds through a dilithiated intermediate and an intramolecular aldol-type condensation to form benzo[b]thiophene-2-carbaldehyde. mdpi.com

Photochemical Synthesis Routes

Photochemistry provides unique pathways for the construction and modification of heterocyclic systems, including benzo[b]thiophenes. While less common than other methods for initial core construction, photochemical routes can be highly effective for specific transformations. For instance, iodine-promoted photocyclization of 4,5-diaryl-substituted thiophenes has been developed as an efficient method for preparing fused benzo[b]thiophene derivatives. This approach can be more effective than traditional oxidative coupling or palladium-catalyzed intramolecular arylation for creating complex, polycyclic aromatic systems.

Microwave-Assisted Synthetic Enhancements

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to higher yields, shorter reaction times, and milder reaction conditions compared to conventional heating methods. mdpi.comnih.gov This "green" chemistry approach has been successfully applied to the synthesis of various benzo[b]thiophene derivatives. mdpi.com

Microwave irradiation has been shown to significantly accelerate the synthesis of 3-aminobenzo[b]thiophene scaffolds. For instance, the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine and DMSO at 130°C under microwave irradiation provides rapid access to 3-aminobenzo[b]thiophenes in yields ranging from 58–96%. rsc.orgfigshare.com This method has been utilized in the synthesis of kinase inhibitors. rsc.org Another comparative study demonstrated that microwave-supported syntheses of benzothieno[2,3-d]pyrimidines and benzothieno[3,2-e] rhhz.netrsc.orgrsc.orgtriazolo[4,3-c]pyrimidines were more efficient than conventional heating methods. manipal.edu

The benefits of microwave-assisted synthesis extend to the preparation of other heterocyclic systems containing the benzo[b]thiophene core. For example, a rapid and efficient method for synthesizing 2-arylbenzo[b]furans and 2-ferrocenylbenzo[b]furans has been developed using a microwave-promoted Sonogashira coupling/cyclization reaction. ias.ac.in Similarly, solvent-free microwave-assisted Suzuki coupling has proven to be an effective method for the synthesis of thiophene (B33073) oligomers. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzothiophene (B83047) Derivatives
Compound TypeConventional Method ConditionsMicrowave-Assisted Method ConditionsYield (Conventional)Yield (Microwave)Reference
3-Aminobenzo[b]thiophenesEt3N, DMSO, 100 °C, 2 hEt3N, DMSO, 130 °C, 11 minNot specified58–96% rsc.org
Benzothieno[2,3-d]pyrimidinesClassical heatingMicrowave irradiationLess efficientMore efficient manipal.edu
Substituted 1,4-benzodiazepinesConventional heatingMicrowave reactor, 80 °C62-65%92-97% nih.gov

Regioselective Functionalization Techniques for Benzo[b]thiophene Systems

The functionalization of the benzo[b]thiophene ring is a key strategy for the synthesis of diverse derivatives with a range of biological activities and material properties. The regioselectivity of these reactions, particularly at the C2 and C3 positions, is a critical aspect of synthetic design.

The C2 and C3 positions of the benzo[b]thiophene nucleus exhibit different reactivities towards electrophilic substitution. Generally, functionalization at the C2 position is well-established due to the higher acidity of the C2-H bond. nih.gov However, C3-functionalization is often more challenging but is crucial for accessing specific molecular targets. nih.gov

Direct C-H arylation at the C3 position of benzo[b]thiophenes is typically achieved using palladium catalysts with coupling partners like aryl halides. nih.gov A facile, metal-free method for the C3-chlorination of C2-substituted benzo[b]thiophene derivatives has been developed using sodium hypochlorite (B82951) pentahydrate. nih.govresearchgate.net This method provides the corresponding C3-halogenated products which can then undergo further coupling reactions. nih.gov

For the synthesis of 2,3-disubstituted benzo[b]thiophenes, palladium-catalyzed coupling and subsequent electrophilic cyclization of terminal acetylenes with o-iodothioanisole has proven to be an effective strategy, yielding products in excellent yields. nih.govacs.org This approach has been successfully applied to aryl-, vinyl-, and alkyl-substituted terminal acetylenes. nih.gov Solid-phase synthesis methods have also been developed for the efficient production of 2,3-disubstituted benzo[b]thiophenes. acs.orgcapes.gov.br

Table 2: Methodologies for C2 and C3 Functionalization of Benzo[b]thiophene
PositionMethodologyReagents/CatalystsKey FeaturesReference
C3C-H ArylationPalladium catalysts, aryl halidesDirect functionalization of C-H bond nih.gov
C3ChlorinationSodium hypochlorite pentahydrateMetal-free, provides C3-halogenated intermediates nih.govresearchgate.net
C2 and C3Coupling and Electrophilic CyclizationPalladium catalyst, o-iodothioanisole, terminal acetylenesHigh yields of 2,3-disubstituted products nih.govacs.org

The development of stereoselective methods for the synthesis of chiral benzo[b]thiophene derivatives is of significant interest due to the importance of chirality in biological systems. researchgate.net Several approaches have been developed to introduce stereocenters into the benzo[b]thiophene scaffold with high enantioselectivity.

One notable method is the Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides. This technique affords a variety of chiral 2,3-dihydrobenzo[b]thiophene (B1596441) 1,1-dioxides in high yields and with excellent enantioselectivities (up to >99% ee). researchgate.net The reaction is effective for substrates with both electron-donating and electron-withdrawing groups on the phenyl ring. researchgate.net

Another powerful strategy involves the enantiospecific coupling of benzothiophene S-oxides with boronic esters. This transition-metal-free C2-alkylation method proceeds via a lithiation-borylation sequence to generate an arylboronate complex, which then undergoes a Pummerer-type 1,2-metalate shift to yield the coupled product with complete enantiospecificity. nih.gov This approach successfully couples primary, secondary, tertiary alkyl, and aryl boronic esters with a range of C3-substituted benzothiophenes. nih.gov

Furthermore, a highly enantioselective aza-Friedel–Crafts reaction of benzothiophene-2,3-dione-derived ketimines and indoles, catalyzed by a BINOL-derived chiral phosphoric acid, has been developed. acs.orgacs.org This method allows for the synthesis of structurally diverse enantiopure hybrid 3-indolylmethanamine-benzothiophenes featuring a chiral quaternary carbon center with high yields and excellent enantioselectivities (up to 99% ee). acs.org

Table 3: Stereoselective Synthetic Methods for Benzo[b]thiophene Derivatives
MethodologyCatalyst/ReagentProduct TypeEnantioselectivity (ee)Reference
Asymmetric HydrogenationRh(NBD)2BF4/LigandChiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxidesUp to >99% researchgate.net
Enantiospecific CouplingTf2O-promotedEnantioenriched 2,3-disubstituted benzothiophenesComplete enantiospecificity nih.gov
Aza-Friedel–Crafts ReactionBINOL-derived chiral phosphoric acidEnantiopure hybrid 3-indolylmethanamine-benzothiophenesUp to 99% acs.orgacs.orgacs.org

Chemical Reactivity and Transformations of 3 Phenylbenzo B Thiophen 2 Yl Methanol Derivatives

Alcohol Functional Group Reactivity

The primary alcohol at the 2-position of the benzo[b]thiophene ring is benzylic in nature, which confers upon it a distinct pattern of reactivity. This includes susceptibility to oxidation and nucleophilic substitution reactions at the carbinol carbon.

Oxidation Reactions of the Benzylic Alcohol Moiety

The benzylic alcohol of (3-Phenylbenzo[b]thiophen-2-yl)methanol can be readily oxidized to the corresponding aldehyde, 3-phenylbenzo[b]thiophene-2-carbaldehyde. This transformation is a key step in the synthesis of many complex derivatives. google.comorganic-chemistry.org The reaction requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

Common and effective reagents for this selective oxidation include manganese dioxide (MnO₂) and those employed in the Swern oxidation. commonorganicchemistry.commychemblog.comwikipedia.org

Manganese Dioxide (MnO₂): Activated manganese dioxide is a widely used reagent for the selective oxidation of allylic and benzylic alcohols. google.comcommonorganicchemistry.comresearchgate.net The reaction is typically performed under heterogeneous conditions in a suitable organic solvent, such as dichloromethane (B109758) or chloroform, at room temperature or with gentle heating. commonorganicchemistry.com The solid MnO₂ is used in stoichiometric excess and can be easily removed by filtration upon completion of the reaction.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine (B128534). organic-chemistry.orgwikipedia.orgyoutube.combyjus.comyoutube.com The Swern oxidation is known for its mild conditions and high yields, making it compatible with a wide range of functional groups. wikipedia.orgbyjus.com A key advantage is the avoidance of toxic heavy metals. organic-chemistry.org

The resulting aldehyde, 3-phenylbenzo[b]thiophene-2-carbaldehyde, serves as a crucial intermediate for further modifications, such as the formation of imines, chalcones, and other derivatives through condensation reactions. mdpi.com

Oxidation MethodReagentsTypical ConditionsProductKey Features
Manganese Dioxide OxidationActivated MnO₂Dichloromethane or Chloroform, Room Temperature3-Phenylbenzo[b]thiophene-2-carbaldehydeHeterogeneous, mild conditions, selective for benzylic alcohols. commonorganicchemistry.commychemblog.com
Swern Oxidation1. DMSO, Oxalyl Chloride 2. This compound 3. TriethylamineDichloromethane, -78 °C to Room Temperature3-Phenylbenzo[b]thiophene-2-carbaldehydeMild, high yield, avoids heavy metals, wide functional group tolerance. organic-chemistry.orgwikipedia.org

Nucleophilic Substitution Reactions at the Methanol (B129727) Group

The hydroxyl group of this compound can be converted into a good leaving group, facilitating nucleophilic substitution reactions. A common strategy involves the conversion of the alcohol to the corresponding halide, typically a chloride or bromide. For instance, treatment with thionyl chloride (SOCl₂) or a similar halogenating agent can yield 2-(chloromethyl)-3-phenylbenzo[b]thiophene.

This halo-derivative is a highly reactive intermediate. The halogen atom can be readily displaced by a variety of nucleophiles in SN2-type reactions, allowing for the introduction of diverse functional groups at the 2-position's side chain.

Examples of nucleophiles and the corresponding products are outlined below:

Nucleophile (Nu⁻)Reagent ExampleProduct StructureProduct Class
CyanideSodium Cyanide (NaCN)Acetonitrile Derivative
AzideSodium Azide (NaN₃)Azide Derivative
ThiolateSodium Thiophenoxide (NaSPh)Thioether
AmineAmmonia (NH₃) or Primary/Secondary AminesAmine Derivative
AlkoxideSodium Methoxide (NaOMe)Ether

This two-step sequence (activation of the alcohol followed by nucleophilic displacement) provides a versatile route to a wide range of 2-substituted-3-phenylbenzo[b]thiophenes, which are valuable for building more complex molecular architectures.

Benzo[b]thiophene Core Reactivity

The aromatic benzo[b]thiophene core can undergo various transformations, including palladium-catalyzed cross-coupling reactions and electrophilic aromatic substitution. The presence of substituents on the ring system influences the regioselectivity of these reactions.

Cross-Coupling Reactions (Suzuki, Sonogashira)

To engage in cross-coupling reactions, the benzo[b]thiophene core must first be halogenated. Bromination of 3-substituted benzo[b]thiophenes often occurs on the benzene (B151609) ring, providing the necessary aryl halide handle for subsequent reactions. nih.gov Once a bromo-substituted derivative of this compound is prepared, it can serve as a substrate in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide. For instance, a bromo-substituted derivative of the title compound can be coupled with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or K₃PO₄). mychemblog.com This methodology is highly effective for forming carbon-carbon bonds and synthesizing biaryl structures.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. nih.gov A bromo-substituted benzo[b]thiophene derivative can react with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. This provides a direct route to introduce alkynyl moieties onto the benzo[b]thiophene framework, which are versatile handles for further transformations, including cyclization reactions.

ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidPd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Aryl-substituted benzo[b]thiophene
SonogashiraTerminal AlkynePd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine BaseAlkynyl-substituted benzo[b]thiophene

Electrophilic Aromatic Substitution Patterns

In the benzo[b]thiophene system, electrophilic substitution can occur on either the thiophene (B33073) or the benzene ring. The position of attack is dictated by the existing substituents. For 3-substituted benzo[b]thiophenes, where the more reactive 2- and 3-positions of the thiophene ring are occupied or sterically hindered, electrophilic attack preferentially occurs on the benzene portion of the molecule. mychemblog.comresearchgate.net

Studies on the nitration of 3-acetyl- and 3-formyl-benzo[b]thiophenes have shown that substitution occurs at all four available positions on the benzene ring (C4, C5, C6, and C7), with no substitution observed at the 2-position of the thiophene ring. researchgate.net Similarly, the nitration of 3-nitrobenzo[b]thiophene (B90674) also results in substitution on the benzene ring, with a preference for positions 6 > 5 > 4 > 7. mychemblog.com This indicates that the deactivating nature of the substituent at the 3-position directs incoming electrophiles to the benzoid ring.

Quantum chemical studies on the acylation of 3-acetyl-2-methylbenzo[b]thiophene support these experimental findings, predicting that electrophilic substitution occurs predominantly at the C4 and C6 positions of the benzene ring. byjus.com Bromination of 3-substituted benzo[b]thiophenes also tends to occur on the benzene ring, for example at the C6 position. nih.gov

Therefore, for derivatives of this compound, electrophilic aromatic substitution is expected to occur on the benzene ring, with the exact position being influenced by the electronic nature of any other substituents present.

Intramolecular Cyclization and Rearrangement Processes

Derivatives of this compound can be designed to undergo intramolecular cyclization reactions, leading to the formation of new, more complex heterocyclic systems. These reactions typically involve the introduction of a reactive side chain that can attack a position on the benzo[b]thiophene core.

A notable example is the reductive cyclization of 2-aryl-3-nitrobenzo[b]thiophenes. When the 2-aryl group is an o-nitrophenyl group, or when a nitro group is present at the 3-position and an aryl group at the 2-position, treatment with a reducing agent like triethyl phosphite (B83602) can induce cyclization to form benzo[b]thieno[3,2-b]indoles. rsc.org This process involves the in-situ generation of a reactive nitrene intermediate which then attacks the adjacent aromatic ring.

Another strategy involves the acid-catalyzed intramolecular cyclization of derivatives bearing an appropriate side chain. For example, lithiation of 2-(benzotriazol-1-ylmethyl)thiophenes followed by addition to α,β-unsaturated ketones and subsequent acid treatment leads to intramolecular cyclization and the formation of polysubstituted benzo[b]thiophenes. acs.org This demonstrates that a suitably functionalized side chain at the 2-position can be induced to cyclize onto the 3-position of the thiophene ring. These strategies highlight the potential for derivatives of this compound to serve as precursors for the synthesis of novel fused heterocyclic systems.

Ring-Cleavage and Expansion Reactions

The benzo[b]thiophene scaffold, the core of this compound, is generally a stable aromatic system. However, under specific reaction conditions, derivatives of benzo[b]thiophene can undergo ring-cleavage and ring-expansion reactions, leading to the formation of diverse molecular architectures. These transformations often involve the generation of reactive intermediates and subsequent intramolecular rearrangements.

One notable example of ring-cleavage in the benzo[b]thiophene system involves organometallic intermediates. For instance, the treatment of 3-bromobenzo[b]thiophen with n-butyl-lithium at low temperatures generates 3-benzo[b]thienyl-lithium. If this intermediate is allowed to warm to room temperature, it can undergo ring-cleavage. Subsequent reaction with an electrophile like dimethyl sulphate does not yield the expected methylated benzo[b]thiophene but instead produces a mixture of products including o-(methylthio)phenylacetylene, indicating the scission of the thiophene ring. rsc.org This type of reaction highlights the inherent strain in the fused ring system, which can be exploited under specific conditions to induce cleavage of the heterocyclic ring.

Ring-expansion reactions of benzo[b]thiophene derivatives provide a synthetic route to larger, sulfur-containing heterocyclic systems, such as dibenzo[b,f]thiepines. These seven-membered rings are of interest in medicinal chemistry. nih.govmdpi.com While direct ring-expansion of this compound is not widely reported, analogous transformations of related benzo[b]thiophene structures serve as a proof of concept. For example, the synthesis of dibenzo[b,f]thiepines can be achieved through multi-step synthetic sequences that ultimately expand the five-membered thiophene ring into a seven-membered thiepine (B12651377) ring. One such strategy involves the palladium-catalyzed double C-S bond formation. researchgate.net

These ring-cleavage and expansion reactions underscore the chemical versatility of the benzo[b]thiophene nucleus. The specific substitution pattern and the nature of the reagents employed are critical factors that determine the reaction pathway, leading to either the fragmentation of the bicyclic system or its expansion to a larger heterocyclic framework.

Strategies for Chemical Derivatization and Functionalization

Introduction of Aromatic and Heteroaromatic Substituents

The introduction of additional aromatic and heteroaromatic moieties to the (3-Phenylbenzo[b]thiophen-2-yl)methanol framework can significantly influence its electronic and steric properties. These modifications are typically achieved through various cross-coupling reactions or by functionalizing the core structure to enable subsequent aromatic substitutions.

The incorporation of phenyl and substituted phenyl groups can be achieved through several synthetic routes. While direct derivatization of this compound can be challenging, related benzo[b]thiophene precursors are often used. For instance, 2-phenylbenzothiophenes can be synthesized via an intramolecular Wittig reaction starting from 2-mercaptobenzenemethanol. This approach allows for the introduction of various substituents on the phenyl ring.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are also pivotal in introducing aryl groups. For example, a Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol (B3069315) and phenylacetylene (B144264) has been developed to obtain 2-substituted benzo[b]thiophenes in moderate to good yields. mdpi.com This methodology can be adapted to introduce substituted phenylacetylenes, thereby incorporating a range of substituted phenyl moieties at the 2-position of the benzo[b]thiophene core.

Furthermore, the synthesis of 2-aroylbenzo[b]thiophen-3-ols from 2-mercaptobenzoic acid and various substituted aryl bromomethyl ketones provides a route to derivatives with substituted phenyl groups attached via a carbonyl linker. elifesciences.org These aroyl derivatives can then be further modified. The table below summarizes some examples of substituted phenyl incorporated benzo[b]thiophene derivatives and their synthetic yields.

DerivativeSubstituent on Phenyl RingYield (%)
(3-Hydroxybenzo[b]thiophen-2-yl)(p-tolyl)methanonep-tolyl50
(4-Bromophenyl)(3-hydroxybenzo[b]thiophen-2-yl)methanone4-Bromophenyl64
(3-Hydroxybenzo[b]thiophen-2-yl)(naphthalen-2-yl)methanoneNaphthalen-2-yl70

The conjugation of thiophene (B33073) and other heterocyclic rings to the benzo[b]thiophene scaffold can be achieved through methods analogous to those used for phenyl group incorporation. The Fiesselmann thiophene synthesis offers a convenient approach for constructing thieno[3,2-b]thiophene (B52689) derivatives, which are essentially thiophene-fused systems. nih.gov

Moreover, palladium-catalyzed coupling reactions are instrumental in this context. For instance, the Sonogashira coupling reaction can be employed to synthesize novel alkynes like 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene, which can then be coupled with various iodoaryl compounds. This demonstrates a pathway to link diverse heterocyclic systems to the benzo[b]thiophene core.

The synthesis of thiophene-appended pyrazoles has been achieved through the cyclocondensation of chalcones derived from 2-acetyl-5-chlorothiophene (B429048) with aryl hydrazine (B178648) hydrochlorides. nih.gov This highlights a strategy where a thiophene moiety is first introduced, followed by the formation of another heterocyclic ring. A multi-step synthesis starting from thiophene-containing chalcone (B49325) analogues has also been reported to yield thiophene-substituted NH-pyrazoles. organic-chemistry.org The synthesis of novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core has also been reported, showcasing the versatility of these synthetic strategies. researchgate.net

Formation of Fused Heterocyclic Systems from Benzo[b]thiophene Scaffolds

The benzo[b]thiophene scaffold is an excellent precursor for the synthesis of various fused heterocyclic systems. These annulation reactions often involve the C2 and C3 positions of the thiophene ring, leading to the formation of novel polycyclic structures.

The synthesis of benzo[b]thiophene-fused pyran derivatives, specifically 3-(aryl)benzothieno[2,3-c]pyran-1-ones, can be accomplished through a tandem one-pot Sonogashira coupling and intramolecular cyclization. researchgate.net This reaction typically involves reacting 3-bromobenzo[b]thiophene-2-carboxylic acid with arylacetylenes. An alternative two-step process involves an initial Sonogashira coupling followed by an electrophilic intramolecular cyclization. While these methods start with a carboxylic acid derivative, this compound could be oxidized to the corresponding carboxylic acid to serve as a suitable precursor. The Diels-Alder reactivity of thieno[2,3-c]- and thieno[3,2-c]-pyran-3-ones has also been explored for the synthesis of benzothiophenes. jocpr.comnih.gov Furthermore, a series of new benzo researchgate.netmdpi.comthieno[3,2-b]pyran derivatives have been synthesized and evaluated for their biological activities. jchemrev.com

A focused series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives has been synthesized. researchgate.netmdpi.com The synthetic route commences with the Knoevenagel condensation of benzo[b]thiophene-2-carboxaldehyde (B1270333) with diethyl malonate. The resulting unsaturated diester undergoes a Michael addition with potassium cyanide, followed by hydrolysis to yield 2-(benzo[b]thiophen-2-yl)succinic acid. This dicarboxylic acid is then cyclized with various amines to afford the target pyrrolidine-2,5-dione derivatives. This compound can be oxidized to the corresponding aldehyde to serve as the starting material for this synthetic sequence. The table below presents some of the synthesized pyrrolidine-2,5-dione derivatives.

Derivative SeriesFinal CompoundsSynthetic Approach
Phenylpiperazine derivatives25-31Multi-step synthesis from 2-(Benzo[b]thiophen-2-yl)succinic acid
Morpholine derivatives32, 33Multi-step synthesis from 2-(Benzo[b]thiophen-2-yl)succinic acid

The benzo[b]thiophene nucleus can be annulated with various five-membered heterocycles containing nitrogen and either sulfur or oxygen.

Thiadiazoles and Oxadiazoles: The synthesis of 2-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazole and its thiadiazole analogue has been achieved starting from 3-chloro-2-chlorocarbonylbenzo[b]thiophene. nih.gov This precursor is first converted to the corresponding acid hydrazide, which then undergoes cyclization. nih.govnih.gov this compound can be converted to the corresponding carboxylic acid and then to the acid chloride to enter this synthetic pathway. The reaction of benzo[b]thiophene-2-carboxylic hydrazide with various aldehydes can also lead to acylhydrazone derivatives which are precursors for these heterocycles. organic-chemistry.org

Pyrazoles: Pyrazole (B372694) rings can be fused to or substituted on the benzo[b]thiophene scaffold through various synthetic strategies. One common method involves the cyclization of chalcones derived from 2-acetylbenzo[b]thiophene with hydrazine hydrate. impactfactor.org This approach allows for the synthesis of a new series of N-substituted pyrazoline derivatives. The synthesis of thiophene-appended pyrazoles has also been reported through the [3+2] annulation of chalcones with aryl hydrazine hydrochlorides. nih.gov These methods provide a versatile route to a wide range of pyrazole-containing benzo[b]thiophene derivatives.

The following table summarizes the synthesis of some pyrazole derivatives starting from benzo[b]thiophene chalcones.

Chalcone PrecursorReagentResulting Pyrazole DerivativeYield (%)
1-(Benzo[b]thiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-oneHydrazine Hydrate3-(Benzo[b]thiophen-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole80.76
1-(Benzo[b]thiophen-2-yl)-3-(4-ethylphenyl)prop-2-en-1-oneHydrazine Hydrate3-(Benzo[b]thiophen-2-yl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazole79.51
1-(Benzo[b]thiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-oneHydrazine Hydrate3-(Benzo[b]thiophen-2-yl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole81.23

Side-Chain Modifications at the C2-Methanol Position

The C2-methanol group of this compound serves as a versatile anchor for a variety of side-chain modifications. Standard organic transformations applicable to primary alcohols can be employed to introduce diverse functional groups, thereby altering the molecule's steric and electronic properties. These modifications are pivotal for exploring the structure-activity relationships of this class of compounds in various chemical and biological contexts. Key derivatization strategies include oxidation, esterification, etherification, and halogenation.

Oxidation to Aldehyde and Carboxylic Acid

The primary alcohol of the C2-methanol side chain can be readily oxidized to the corresponding aldehyde, 2-formyl-3-phenylbenzo[b]thiophene. This transformation is a common and crucial step in the functionalization of the benzo[b]thiophene core. The oxidation of the related compound, benzo[b]thiophen-2-ylmethanol, to benzo[b]thiophene-2-carbaldehyde has been documented, suggesting a similar reactivity for the 3-phenyl derivative. mdpi.com Further oxidation of the aldehyde yields 3-phenyl-1-benzothiophene-2-carboxylic acid, a compound that serves as a precursor for the synthesis of various derivatives, including esters and amides. google.com

Starting MaterialOxidizing AgentProduct
This compoundMild Oxidizing Agent (e.g., PCC)2-Formyl-3-phenylbenzo[b]thiophene
2-Formyl-3-phenylbenzo[b]thiopheneStrong Oxidizing Agent (e.g., KMnO4)3-Phenyl-1-benzothiophene-2-carboxylic acid

Esterification and Etherification

The hydroxyl group of the C2-methanol side chain can undergo esterification with various carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides in the presence of a base (Williamson ether synthesis) to produce a range of ethers. These reactions are fundamental in modifying the lipophilicity and hydrogen-bonding capacity of the molecule. While specific examples for this compound are not prevalent in the reviewed literature, these are standard transformations for primary alcohols. google.com

Reaction TypeReagentsProduct Class
EsterificationCarboxylic Acid (or derivative), Acid Catalyst(3-Phenylbenzo[b]thiophen-2-yl)methyl esters
EtherificationAlkyl Halide, Base(3-Phenylbenzo[b]thiophen-2-yl)methyl ethers

Halogenation

The C2-methanol group can also be converted into a halomethyl group (e.g., chloromethyl, bromomethyl). This is typically accomplished using reagents such as thionyl chloride (for chlorination) or phosphorus tribromide (for bromination). The resulting 2-(halomethyl)-3-phenylbenzo[b]thiophenes are reactive intermediates that can be used in a variety of nucleophilic substitution reactions to introduce a wide array of other functional groups, including amines, azides, and cyanides, further expanding the chemical space accessible from the parent alcohol.

Reaction TypeReagentProduct
ChlorinationThionyl Chloride (SOCl₂)2-(Chloromethyl)-3-phenylbenzo[b]thiophene
BrominationPhosphorus Tribromide (PBr₃)2-(Bromomethyl)-3-phenylbenzo[b]thiophene

Exploration of Biological Activities and Mechanisms in Vitro Studies

General Pharmacological Relevance of Benzo[b]thiophene Scaffolds

The benzo[b]thiophene ring system is recognized as a versatile scaffold for the development of bioactive compounds. acs.org Its structural resemblance to naturally occurring indoles and benzo[b]furans allows it to serve as a bioisosteric replacement, offering a pathway to novel pharmacophores. acs.org The diverse biological activities exhibited by benzo[b]thiophene derivatives underscore their importance in medicinal chemistry. researchgate.net These compounds have been investigated for a wide array of therapeutic applications, including as antimicrobial, anticancer, anti-inflammatory, antioxidant, and anticonvulsant agents. researchgate.netrsc.org

Role as Privileged Structures in Drug Discovery

Benzo[b]thiophenes are considered "privileged structures," a term used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. acs.org This characteristic makes them highly valuable in drug discovery, as they provide a versatile starting point for the development of new therapeutic agents. The ability of the benzo[b]thiophene scaffold to be readily functionalized at various positions allows for the generation of large libraries of compounds with diverse biological activities. acs.org Several approved drugs and clinical candidates incorporate the benzo[b]thiophene core, highlighting its significance in pharmaceutical research and development. Examples include estrogen receptor antagonists, antimitotic agents, and modulators of multidrug resistance. acs.org

Structure-Activity Relationship (SAR) Studies on Benzo[b]thiophene Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For benzo[b]thiophene derivatives, SAR studies have provided valuable insights into the key structural features required for their pharmacological effects. The substitution pattern on the benzo[b]thiophene ring system plays a critical role in determining the type and potency of biological activity. nih.gov For instance, the nature and position of substituents on both the benzene (B151609) and thiophene (B33073) rings can significantly impact the compound's interaction with biological targets. nih.gov The sulfur atom within the thiophene ring is often involved in enhancing drug-receptor interactions through hydrogen bonding. nih.gov Furthermore, the planarity and electron-rich nature of the benzo[b]thiophene system contribute to its ability to bind with various enzymes and receptors. researchgate.net

Investigating Specific In Vitro Biological Activities of Benzo[b]thiophene Analogs

The following sections explore the specific in vitro biological activities of benzo[b]thiophene analogs that are structurally related to (3-Phenylbenzo[b]thiophen-2-yl)methanol.

Antimicrobial Activity Studies

The emergence of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Benzo[b]thiophene derivatives have shown promise in this area. A study on the antimicrobial activity of 3-halobenzo[b]thiophene derivatives revealed that substitution at the 2- and 3-positions of the benzo[b]thiophene core is critical for activity. nih.gov

One of the tested compounds, (3-chlorobenzo[b]thiophen-2-yl)methanol , a close analog of the subject compound, demonstrated notable antimicrobial activity. nih.gov It exhibited better activity against the Gram-positive bacterium Bacillus cereus and the fungus Candida albicans, with a Minimum Inhibitory Concentration (MIC) of 128 µg/mL. nih.gov The same compound also showed moderate inhibitory activity against other Gram-positive bacteria, namely Staphylococcus aureus and Enterococcus faecalis, with an MIC of 256 µg/mL. nih.gov Interestingly, other 2,3-disubstituted benzo[b]thiophenes with different substituents, such as 2-tert-butyl, phenyl, and 4-methoxyphenyl (B3050149) groups, did not show significant inhibitory activity against either bacteria or fungi. nih.gov This highlights the specific structural requirements for antimicrobial efficacy within this class of compounds.

CompoundMicroorganismMIC (µg/mL)
(3-chlorobenzo[b]thiophen-2-yl)methanolBacillus cereus128
Candida albicans128
Staphylococcus aureus256
Enterococcus faecalis256

Anticancer and Antiproliferative Investigations (Cell Line Models)

Benzo[b]thiophene derivatives have been extensively investigated for their potential as anticancer agents. Studies have shown that these compounds can inhibit the growth of various cancer cell lines through different mechanisms. For instance, a series of 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophenes with substitutions at the 3-position were synthesized and evaluated for their antiestrogenic and antiproliferative activities. nih.gov

One compound from this series, 3-[10-(2,2,3,3,4,4,4-heptafluorobutyl-methylcarbamoyl) decyl]-6-hydroxy-2-(4-hydroxyphenyl)benzo-[b]thiophene , emerged as a potent antiestrogen. nih.gov It strongly inhibited the growth of estrogen-sensitive human MCF-7 breast cancer cells with an IC50 value of 5 nM. nih.gov This finding suggests that the 2,3-disubstituted benzo[b]thiophene scaffold can be a valuable template for the design of potent and selective anticancer agents. nih.gov

Another study on novel tetrahydrobenzo[b]thiophene derivatives demonstrated their ability to induce apoptosis in cancer cells. nih.gov Compounds 1, 5, and 12 from this study showed strong cytotoxic activities against HepG2, MCF7, and HCT116 cell lines with IC50 values ranging from 6-16 µM, without significant toxicity to normal fibroblast cells. nih.gov These compounds were also found to enhance apoptosis by upregulating the expression of Bax, caspase 9, and caspase 3 in HepG2 cells. nih.gov

CompoundCell LineActivityIC50
3-[10-(2,2,3,3,4,4,4-heptafluorobutyl-methylcarbamoyl) decyl]-6-hydroxy-2-(4-hydroxyphenyl)benzo-[b]thiopheneMCF-7 (Breast Cancer)Antiproliferative5 nM
Tetrahydrobenzo[b]thiophene Derivatives (Compounds 1, 5, 12)HepG2 (Liver Cancer)Cytotoxic6-16 µM
MCF-7 (Breast Cancer)
HCT116 (Colon Cancer)

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. Benzo[b]thiophene derivatives have been explored for their anti-inflammatory and antioxidant potential. For instance, certain 2-nitro-3-substituted-amino benzo[b]thiophenes have demonstrated analgesic and anti-inflammatory activities comparable to the well-known non-steroidal anti-inflammatory drug (NSAID) phenylbutazone (B1037), but with lower toxicity. nih.gov

In the context of antioxidant activity, a series of tetrahydrobenzo[b]thiophene derivatives were synthesized and evaluated. nih.gov Several of these compounds exhibited significant antioxidant potency, comparable to the standard antioxidant ascorbic acid. nih.gov The antioxidant capacity was attributed to the presence of free amino and NH groups, which can act as hydrogen donors to scavenge free radicals. nih.gov

Compound ClassBiological ActivityKey Findings
2-Nitro-3-substituted-amino benzo[b]thiophenesAnti-inflammatoryActivity comparable to phenylbutazone with less toxicity.
Tetrahydrobenzo[b]thiophene DerivativesAntioxidantPotency comparable to ascorbic acid, attributed to free amino and NH groups.

Enzyme Inhibition Studies (e.g., hMAO-B, Tubulin Polymerization)

Derivatives of the benzo[b]thiophene scaffold have been identified as potent inhibitors of several key enzymes, including human monoamine oxidase B (hMAO-B) and tubulin.

Human Monoamine Oxidase B (hMAO-B) Inhibition: A series of benzo[b]thiophen-3-ol derivatives have been synthesized and evaluated as potential inhibitors of human monoamine oxidase (hMAO). nih.govresearchgate.net Many of these compounds demonstrated high selectivity for the hMAO-B isoform. nih.govresearchgate.net hMAO-B is a crucial enzyme in the central nervous system that modulates monoamine neurotransmitter levels, and its inhibition is a key strategy in the treatment of neurodegenerative conditions like Parkinson's disease. nih.gov The inhibitory potential of these compounds underscores the promise of the benzo[b]thiophene nucleus in developing new lead compounds for neurodegenerative disease treatment. nih.govresearchgate.net For instance, studies on various thiosemicarbazones, which can be related scaffolds, have also reported significant inhibition of monoamine oxidase enzymes. researchgate.net The search for new, selective, and reversible MAO-B inhibitors is a primary focus in modern drug development to enhance the safety and efficacy of treatments for Parkinson's disease. nih.gov

Tubulin Polymerization Inhibition: The benzo[b]thiophene molecular skeleton has also served as a foundation for a new class of tubulin polymerization inhibitors. nih.gov Microtubules, which are formed by the polymerization of tubulin, are essential for cell division, making them a prime target for anticancer agents. nih.govmdpi.com A lead compound, 2-(4'-methoxyphenyl)-3-(3',4',5'-trimethoxybenzoyl)-6-methoxybenzo[b]thiophene, was found to inhibit tubulin polymerization, leading to an increase in the mitotic index of cancer cells and inhibiting their growth. nih.gov Further research on substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives confirmed that this scaffold can induce cell cycle arrest in the G2-M phase and apoptosis through microtubule depolymerization. nih.gov

Table 1: Enzyme Inhibition by Benzo[b]thiophene Derivatives
Compound ClassEnzyme TargetKey FindingsReference
Benzo[b]thiophen-3-olshMAO-BHigh selectivity for the MAO-B isoform. nih.govresearchgate.net
3-Aroyl-2-arylbenzo[b]thiophenesTubulinInhibited tubulin polymerization and cancer cell growth. nih.gov
2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophenesTubulinCaused G2-M phase arrest and apoptosis via microtubule depolymerization. nih.gov

Receptor Binding Affinity Characterization (e.g., 5-HT1A)

The 5-hydroxytryptamine 1A (5-HT1A) receptor, a subtype of serotonin (B10506) receptor, is extensively implicated in the pathophysiology of psychiatric disorders like anxiety and depression. nih.gov Arylpiperazine derivatives are one of the most studied chemical skeletons known to bind to 5-HT1A receptor sites. nih.gov

Novel series of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives and their corresponding alcohols have been synthesized and assessed for their affinity towards 5-HT1A receptors. nih.gov These studies investigate how substitutions on the arylpiperazine moiety and the benzo[b]thiophene ring influence binding affinity. nih.gov One of the most promising compounds, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, showed a micromolar affinity (Ki = 2.30 μM) for 5-HT1A sites. nih.gov Structure-affinity relationship (SAR) studies on other series of heterobicyclic phenylpiperazines have shown that elongation of an N-alkyl hydrocarbon chain can increase affinity, with some derivatives displaying nanomolar affinity for the central 5-HT1A receptor site. nih.gov

Table 2: 5-HT1A Receptor Binding Affinity
CompoundBinding Affinity (Ki)Reference
1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e)2.30 μM nih.gov
N-n-hexyl-substituted phenylpiperazine (23)0.50 nM nih.gov
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (B1241708) (8)1.2 nM mdpi.com
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate (10)21.3 nM mdpi.com

Anticonvulsant and Analgesic Activity in Preclinical Models

The therapeutic potential of the benzo[b]thiophene scaffold extends to anticonvulsant and analgesic activities, as demonstrated in various preclinical models.

Anticonvulsant Activity: A series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for their antiseizure properties. nih.gov These compounds were tested in acute seizure models, including the maximal electroshock (MES), 6 Hz, and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov One lead compound emerged with promising anticonvulsant efficacy, showing ED50 values of 27.4 mg/kg in the MES test and 30.8 mg/kg in the 6 Hz test. nih.gov This compound also significantly delayed the onset of seizures in the scPTZ model without impairing motor coordination in mice, as assessed by the rotarod test. nih.gov The mechanism of action for these compounds is suggested to involve interaction with neuronal voltage-sensitive sodium channels. nih.gov

Analgesic Activity: The same 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives that showed anticonvulsant properties also demonstrated significant analgesic effects. nih.gov Their antinociceptive activity was evaluated in the formalin test, a model of tonic pain, and in a model of oxaliplatin-induced neuropathic pain. nih.gov The lead compound provided a significant analgesic effect in the formalin test and effectively reduced allodynia in the neuropathic pain model. nih.gov Other studies on different thiophene-containing compounds have also confirmed their potential antinociceptive activity in various pain models. nih.govunifi.it Analgesic activity is often assessed in preclinical models through tests like the acetic acid-induced writhing response and the hot plate test. nih.govnih.govbiomedpharmajournal.org

Mechanistic Insights into Biological Action (Molecular Level)

Binding Site Interactions

Understanding the interactions between benzo[b]thiophene derivatives and their biological targets at the molecular level is crucial for rational drug design. For hMAO-B inhibitors, molecular modeling has highlighted potential binding site interactions that are conducive to their inhibitory activity. nih.govresearchgate.net These studies suggest that the orientation of the aryl substituents on the benzo[b]thiophene scaffold can be modified to improve activity. nih.govresearchgate.net Key interactions often involve residues within the active site of the enzyme, such as Tyr398 and Tyr326, through pi-pi stacking. nih.gov

In the context of 5-HT1A receptor ligands, a common and critical interaction is the formation of a hydrogen bond between a protonated nitrogen atom in the piperazine (B1678402) ring of the ligand and the aspartic acid residue D116 in the receptor's binding site. nih.gov The absence of repulsive interactions is also a key determinant for the ligand's ability to properly accommodate itself within the binding pocket. nih.gov

Molecular Docking and Ligand-Receptor Interactions

Molecular docking simulations provide valuable insights into the binding modes of these compounds. For benzo[b]thiophene derivatives targeting hMAO-B, docking studies have been used to predict binding energies and identify key interactions with amino acid residues in the enzyme's active site. researchgate.net These computational models are often validated by comparing the docked pose of a known co-crystallized ligand (e.g., safinamide) with its experimental orientation. researchgate.net The interactions typically involve key residues like Tyr-435, Ile-199, Tyr-398, Cys-172, and Leu-171, as well as the flavin adenine (B156593) dinucleotide (FAD) cofactor. researchgate.net

Similarly, for 5-HT1A receptor ligands, docking studies have been performed using homology models of the receptor. nih.gov These simulations help to elucidate the relevant electrostatic and hydrophobic interactions that explain the observed binding affinities. nih.gov The analysis of docking results focuses on structures with the best total energies and the shortest hydrogen bond distance between the ligand and key residues like D116, confirming the importance of this electrostatic interaction for binding. nih.gov

Applications in Advanced Materials Science

Benzo[b]thiophene Derivatives in Organic Electronics

The unique molecular architecture of benzo[b]thiophene derivatives has positioned them as a significant class of materials in the field of organic electronics. Their excellent charge mobility and environmental stability are key attributes driving their adoption. researchgate.net These characteristics stem from the sulfur-rich nature of the fused thiophene (B33073) rings, which promotes strong intermolecular interactions and facilitates efficient charge transfer between adjacent molecules. researchgate.net

Benzo[b]thiophene derivatives are prominent organic semiconductors (OSCs) due to their advantageous properties for electronic devices. bohrium.com The planarity of the fused-ring system and the ability for self-organization contribute to their superior hole transport capabilities. researchgate.net Researchers have focused on designing and synthesizing novel π-conjugated systems based on this core structure to create materials with high thermal stability and desirable electrochemical properties. bohrium.comsemanticscholar.org

The development of these materials often involves modifying the core benzo[b]thiophene structure with different functional groups to fine-tune their electronic characteristics, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. bohrium.com This molecular engineering allows for the creation of semiconductors tailored for specific electronic applications. The versatility of synthetic routes, such as Stille coupling, enables the creation of a diverse library of benzo[b]thiophene-based semiconductors. bohrium.commdpi.com These compounds are often solution-processable, which offers a cost-effective and scalable alternative to traditional vacuum deposition methods for fabricating organic electronic devices. researchgate.net

Organic thin-film transistors (OTFTs) are a primary application for benzo[b]thiophene-based semiconductors. nih.gov These materials serve as the active layer where charge transport occurs. The performance of OTFTs is highly dependent on the molecular structure and thin-film morphology of the semiconductor used. bohrium.com Derivatives of researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (B83047) (BTBT), a related and extensively studied scaffold, have demonstrated particularly high performance in OTFTs. semanticscholar.orgrsc.org

Solution-shearing and vacuum-deposition are common techniques used to fabricate the semiconductor layer in OTFTs. bohrium.comrsc.org Research has shown that modifying the benzo[b]thiophene core can significantly impact device performance. For instance, the introduction of phenyl groups can influence the molecular packing and liquid crystal phases, leading to enhanced charge carrier mobility. rsc.org The performance of these devices is typically characterized by their hole mobility (μ), which indicates how quickly charge carriers can move through the material, and the on/off current ratio (Ion/Ioff), which measures the device's switching capability.

Table 1: Performance of OTFTs Based on Various Benzo[b]thiophene Derivatives

Derivative Name Hole Mobility (μ) (cm²/Vs) On/Off Ratio (Ion/Ioff) Fabrication Method
Bp-BTT 0.34 (max) (3.3 ± 1.6) × 10⁸ Not Specified
BBTT 0.12 (max) (2.4 ± 0.9) × 10⁷ Not Specified
Np-BTT 0.055 (max) (6.7 ± 3.4) × 10⁸ Not Specified
2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene 0.005 > 10⁶ Solution Shearing
C6-Ph-BTBT 4.6 2.2 × 10⁷ Vacuum-Deposition

Optoelectronic Device Integration

The favorable electronic and photophysical properties of benzo[b]thiophene derivatives make them highly suitable for integration into various optoelectronic devices. Their ability to absorb and emit light, coupled with their semiconducting nature, allows them to function as key components in devices that convert light into electricity or vice versa.

Benzo[b]thiophene derivatives are explored as organic photoelectric materials due to their electroactive and photoactive nature. researchgate.net The combination of structural motifs like thiophene with other aromatic systems gives rise to compounds with excellent photophysical and photochemical properties. researchgate.net These properties are crucial for applications where light interaction is fundamental, such as in phototransistors and other photosensitive devices. The design of these materials often focuses on expanding the π-conjugated system to tune the absorption spectrum and enhance charge generation upon light exposure. researchgate.net

In the realm of organic light-emitting diodes (OLEDs), benzo[b]thiophene derivatives have been utilized as emitters and host materials. researchgate.netnih.gov Their chemical structure can be tailored to achieve emission across the visible spectrum, from blue to deep-red and even near-infrared (NIR). nih.govfrontiersin.org By incorporating electron-donating and electron-accepting moieties into the molecular design, researchers can create materials with specific emission characteristics. rsc.org

The performance of OLEDs is evaluated based on metrics such as external quantum efficiency (EQE), which represents the ratio of photons emitted to electrons injected, and luminance. Benzo[b]thiophene-based materials have been incorporated into both fluorescent and phosphorescent OLEDs, sometimes as part of thermally activated delayed fluorescent (TADF) emitters, which can achieve high internal quantum efficiencies. nih.govrsc.org

Table 2: Performance of OLEDs Incorporating Benzo[b]thiophene Derivatives

Emitter/Core Structure Max. External Quantum Efficiency (EQE) (%) Emission Color Device Type
BTDF-TtTPA 5.75 Deep-Red Doped Fluorescent
BTDF-TtTPA 1.44 Near-Infrared (NIR) Non-doped
12BTAc-PM 25.6 Sky-Blue TADF

Researchers have developed numerous benzo[b]thiophene-based polymers and small molecules for OSCs. mdpi.comacs.org The use of these materials as solid additives has also been shown to improve the morphology and photovoltaic performance of OSCs by promoting ordered molecular stacking and better miscibility between the donor and acceptor components. figshare.comresearchgate.net This leads to enhancements in key photovoltaic parameters like the short-circuit current density (JSC) and the fill factor (FF). figshare.com

Table 3: Photovoltaic Performance of OSCs with Benzo[b]thiophene-Based Materials

Donor/Acceptor Pair or System Power Conversion Efficiency (PCE) (%) Open-Circuit Voltage (VOC) (V) Short-Circuit Current (JSC) (mA/cm²) Fill Factor (FF) (%)
Asymmetric Polymer P15 / BTP-eC9 11.5 Not Specified 22.04 65.87
PBDB-T-2Cl / IT-4F 14.40 Not Specified Not Specified Not Specified
D18 / Y6 (with BzT additive) 17.7 Not Specified Not Specified Not Specified

Liquid Crystal Display Applications

While direct studies on the liquid crystalline properties of (3-Phenylbenzo[b]thiophen-2-yl)methanol are not extensively documented, the broader family of benzo[b]thiophene derivatives has been investigated for its potential in liquid crystal (LC) applications. researchgate.netbohrium.com The incorporation of five-membered heterocyclic systems like thiophene into the core of a molecule can significantly alter its geometry, influencing the formation of mesomorphic phases. bohrium.com

Research into related, more complex structures demonstrates the viability of the benzothiophene core in forming liquid crystals. For instance, four series of novel bgu.ac.ilbenzothieno[3,2-b] bgu.ac.ilbenzothiophene derivatives have been synthesized and shown to exhibit liquid crystalline phases. tandfonline.comresearchgate.net In these studies, non-chiral series were observed to form a Smectic A (SmA) phase, while chiral series displayed a broad antiferroelectric Smectic C (SmCA*) phase. tandfonline.comresearchgate.net The transition between these phases was analyzed using differential scanning calorimetry (DSC) and dielectric spectroscopy. tandfonline.com

The general characteristics of thermotropic liquid crystals, which change phase with temperature, are that the molecules typically have a calamitic (rod-like) or discotic shape. tcichemicals.com These molecules can arrange themselves in various mesophases, including nematic, smectic, and cholesteric phases, which endows them with functions like optical anisotropy. tcichemicals.com The investigation of thiophene-based calamitic mesogens has shown that molecular structure, such as the nature of the terminal chain (e.g., alkoxy vs. alkyl), plays a critical role in whether liquid crystalline properties are observed. orientjchem.org For example, in one study, a thiophene-based molecule with a terminal alkoxy chain exhibited a nematic phase, whereas a similar molecule with an alkyl chain did not show liquid crystalline behavior. orientjchem.org

Table 1: Mesomorphic Properties of a Chiral bgu.ac.ilbenzothieno[3,2-b] bgu.ac.ilbenzothiophene Derivative (Compound 7d from a study by Kosata et al.) researchgate.net
TransitionTemperature (°C)Enthalpy Change (ΔH, kJ mol⁻¹)
Cr → SmCA99.528.5
SmCA → SmA121.20.4
SmA → I166.03.9

Functional Materials Research and Development

The benzo[b]thiophene core is a subject of intensive research in the field of functional organic materials, primarily due to its excellent electronic properties and stability. numberanalytics.comresearchgate.net Derivatives of benzo[b]thiophene are widely explored as organic semiconductors for use in various electronic and optoelectronic devices. numberanalytics.combgu.ac.il The high electron density and the capacity for π-conjugation make this scaffold ideal for creating materials with high charge carrier mobility and tunable optical and electrical properties. numberanalytics.com

Research efforts include the synthesis of benzo[b]thiophene-based polymers and oligomers and their use as building blocks for organic semiconductors in devices like OFETs and OLEDs. numberanalytics.com For instance, novel derivatives of benzo[b]thieno[2,3-d]thiophene (BTT) have been synthesized and utilized as solution-processable small molecular organic semiconductors. mdpi.com These materials were characterized for their thermal, optical, and electrochemical properties, and the resulting OFETs demonstrated p-channel behavior with notable hole mobility. mdpi.com

The performance of these materials is highly dependent on their molecular structure, which influences their physicochemical properties and their organization in thin films. researchgate.netmdpi.com Key parameters investigated include thermal stability, frontier molecular orbital energies (HOMO/LUMO), and charge mobility. For example, studies on BTT derivatives have shown excellent thermal stability, with 5% weight loss occurring at temperatures well above 200°C. mdpi.com The charge carrier mobility in these materials is a critical performance metric for transistor applications.

Table 2: Physicochemical Properties of Selected Benzo[b]thieno[2,3-d]thiophene (BTT) Derivatives for Organic Transistors mdpi.com
CompoundThermal Decomposition Temp. (Td, 5% loss)HOMO Level (eV)LUMO Level (eV)Hole Mobility (µsat, cm²/Vs)On/Off Ratio
Compound 2281 °C-5.46-2.25--
Compound 3248 °C-5.49-2.280.005> 10⁶

Furthermore, the introduction of different substituents onto the benzo[b]thiophene core allows for the fine-tuning of its properties. For example, the investigation of bgu.ac.ilbenzothieno[3,2-b]benzothiophene (BTBT) derivatives with various alkyl substituents has shown that the position of these groups significantly affects optoelectronic properties, thermal stability, and phase behavior. researchgate.net The development of covalent organic frameworks (COFs) based on benzothiophene also highlights the versatility of this scaffold in creating porous crystalline polymers for applications such as electrocatalysis. rsc.org This body of research indicates that the 3-phenylbenzo[b]thiophene (B77834) structure is a promising platform for developing new functional materials with tailored properties for advanced electronic applications. numberanalytics.com

Theoretical and Computational Investigations

Quantum Chemical Studies on (3-Phenylbenzo[b]thiophen-2-yl)methanol

Quantum chemical calculations are fundamental to predicting the physicochemical properties of this compound. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy levels.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. sci-hub.serdd.edu.iqnih.gov DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine the optimized geometry and various electronic properties of this compound. researchgate.netresearchgate.net These calculations provide insights into bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. Furthermore, DFT is used to calculate electronic properties such as total energy, dipole moment, and the distribution of electron density, which are crucial for understanding the molecule's polarity and intermolecular interactions. rdd.edu.iqnih.gov

Table 1: Calculated Electronic Properties of this compound using DFT

PropertyCalculated Value
Total EnergyValue (Hartree)
Dipole MomentValue (Debye)
Point GroupC1

Note: The values in this table are hypothetical and represent the type of data obtained from DFT calculations. Actual values would require specific computational studies.

HOMO-LUMO Analysis for Reactivity and Optical Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. mdpi.comnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, often corresponding to a bathochromic (red) shift in the UV-Vis spectrum. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich benzo[b]thiophene ring system and the phenyl group, while the LUMO would also be distributed over this conjugated system. This distribution influences the molecule's reactivity in electrophilic and nucleophilic reactions. Global reactivity descriptors such as electronegativity (χ), chemical potential (μ), hardness (η), and softness (S) can be calculated from the HOMO and LUMO energies to further quantify its reactivity. researchgate.netnih.gov

Table 2: Frontier Molecular Orbital Properties of this compound

ParameterValue (eV)
EHOMOValue
ELUMOValue
Energy Gap (ΔE)Value

Note: The values in this table are hypothetical and represent the type of data obtained from HOMO-LUMO analysis. Actual values would require specific computational studies.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions between orbitals. uni-muenchen.dewisc.edu It provides a localized picture of the electron density in a molecule, corresponding closely to the classical Lewis structure. uni-muenchen.dewisc.edu NBO analysis examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions, calculated through second-order perturbation theory, indicates the extent of charge delocalization and the strength of hyperconjugative interactions. researchgate.net

Table 3: Selected NBO Analysis Results for this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP (O)σ(C-C)Value
LP (S)π(C=C)Value
π (C=C)π*(C=C)Value

Note: The values in this table are hypothetical and represent the type of data obtained from NBO analysis. Actual values would require specific computational studies.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular vibrations or electronic transitions, aiding in the structural elucidation and characterization of new compounds.

Simulated IR and UV-Vis Spectra

Theoretical calculations can generate simulated infrared (IR) and ultraviolet-visible (UV-Vis) spectra that can be compared with experimental data. DFT calculations are commonly used to compute the vibrational frequencies and their corresponding intensities, which can be plotted to produce a theoretical IR spectrum. researchgate.netresearchgate.netchemrxiv.org These calculated frequencies are often scaled to correct for anharmonicity and other systematic errors inherent in the computational method.

Time-dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis spectra. researchgate.netnih.gov It calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The resulting data can be used to generate a theoretical absorption spectrum, showing the wavelengths of maximum absorption (λmax) and the intensity of these absorptions. For this compound, the UV-Vis spectrum is expected to show characteristic absorptions arising from π→π* transitions within the conjugated aromatic system. biointerfaceresearch.comekb.eg

Table 4: Predicted Spectroscopic Data for this compound

SpectroscopyKey FeaturePredicted Value
IRO-H stretch~3400-3600 cm-1
IRC-O stretch~1000-1200 cm-1
IRAromatic C-H stretch~3000-3100 cm-1
UV-Visλmax (π→π*)~250-350 nm

Note: The values in this table are hypothetical and represent the type of data obtained from spectral simulations. Actual values would require specific computational studies.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Computational methods, particularly those based on DFT, can predict the 1H and 13C NMR chemical shifts of a molecule. nih.govliverpool.ac.uk The Gauge-Including Atomic Orbital (GIAO) method is frequently employed for this purpose. liverpool.ac.uk

The accuracy of NMR chemical shift predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. nih.govpitt.edu By calculating the magnetic shielding tensors for each nucleus, the chemical shifts relative to a standard (e.g., tetramethylsilane, TMS) can be determined. These predicted chemical shifts can then be compared with experimental data to confirm the structure of this compound and to assign specific resonances to individual protons and carbon atoms within the molecule. nih.govnih.govwisc.eduresearchgate.net

Table 5: Predicted 1H and 13C NMR Chemical Shifts for Key Atoms in this compound

AtomPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
CH2OH~4.5-5.0~60-70
Aromatic Protons~7.0-8.5-
Aromatic Carbons-~110-140
OHVariable-

Note: The values in this table are hypothetical and represent the type of data obtained from NMR chemical shift predictions. Actual values would require specific computational studies and would be highly dependent on the solvent used.

Mechanistic Pathway Elucidation through Computational Modeling

While a dedicated computational study on the specific synthesis of this compound is not extensively documented in the literature, the mechanistic pathways for the formation of the core benzo[b]thiophene scaffold have been investigated through computational modeling, primarily using Density Functional Theory (DFT). These studies offer a foundational understanding of the key cyclization step. The synthesis of 2,3-disubstituted benzo[b]thiophenes often involves the electrophilic or radical-mediated cyclization of precursor molecules like 2-alkynylthioanisoles. nih.govnih.gov

Computational models, particularly DFT calculations, have been employed to probe the reaction mechanism of similar cyclization reactions. For instance, in the radical nitration/cyclization of 2-alkynylthioanisoles, DFT calculations helped to elucidate the plausibility of a radical-mediated pathway over a cationic mechanism. nih.gov These calculations typically involve mapping the potential energy surface of the reaction, identifying transition states, and calculating activation energy barriers for different proposed pathways.

A plausible reaction mechanism for the formation of a 2-phenylbenzo[b]thiophene (B72322) core, a key structural feature of the target molecule, can be inferred from these general studies. The process is believed to initiate with an attack on the alkyne by an electrophile or a radical species. nih.govnih.gov In the context of an electrophilic cyclization, the reaction of a substituted 2-alkynylthioanisole would likely proceed through the intermediates outlined in the following table.

Table 1: Proposed Intermediates in the Electrophilic Cyclization for Benzo[b]thiophene Formation

Step Intermediate Description
1 Initial Reactant A substituted 2-alkynylthioanisole derivative.
2 π-Complex Formation of a complex between the electrophile and the alkyne's π-system.
3 Vinyl Cation The electrophile adds to the alkyne, forming a vinyl cation intermediate.
4 Cyclized Cation Intramolecular attack by the sulfur atom on the vinyl cation, leading to a five-membered ring.
5 Aromatization Loss of a proton to form the stable aromatic benzo[b]thiophene ring.

Computational modeling of such a pathway for a precursor to this compound would involve calculating the free energy profile, including the energies of the reactants, intermediates, transition states, and products. The transition state geometries would reveal the critical bond-forming and bond-breaking events during the cyclization.

It is important to note that the specific substituents on the phenyl ring and the nature of the group at the 2-position (which would be a precursor to the methanol (B129727) group) would influence the reaction kinetics and thermodynamics. DFT calculations can quantify these substituent effects on the activation barriers and reaction energies, thus predicting the feasibility and regioselectivity of the synthesis.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

MD simulations treat atoms as classical particles and use a force field to describe the potential energy of the system as a function of atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom can be tracked, revealing how the molecule moves, flexes, and interacts with its environment.

For this compound, a key area of conformational flexibility is the rotation around the single bonds connecting the phenyl group to the benzo[b]thiophene core and the methanol group to the thiophene (B33073) ring. MD simulations can be used to explore the rotational energy barriers and identify the most stable conformations (rotamers). The relative populations of different conformers can be estimated from the simulation trajectories, providing insight into the molecule's preferred shapes in different environments (e.g., in a vacuum, in a solvent, or in a biological system).

The interactions of this compound with other molecules, such as solvent molecules or biological macromolecules, can also be investigated using MD simulations. These simulations can reveal the nature and strength of intermolecular forces, including hydrogen bonds, van der Waals interactions, and π-π stacking interactions. For example, the hydroxyl group of the methanol moiety can act as a hydrogen bond donor and acceptor, and the aromatic rings can participate in stacking interactions with other aromatic systems. nih.gov

The following table summarizes the types of information that could be obtained from a hypothetical MD simulation study of this compound.

Table 2: Potential Insights from Molecular Dynamics Simulations of this compound

Parameter Information Gained
Torsional Angles Identification of preferred dihedral angles for the phenyl and methanol substituents, revealing the most stable conformations.
Root Mean Square Deviation (RMSD) Assessment of the overall structural stability and flexibility of the molecule over the simulation time.
Root Mean Square Fluctuation (RMSF) Identification of the most flexible regions of the molecule by measuring the fluctuation of each atom.
Radial Distribution Functions (RDFs) Characterization of the local environment around specific atoms or functional groups, such as the solvation shell of the hydroxyl group.
Interaction Energies Quantification of the strength of non-covalent interactions (e.g., van der Waals, electrostatic) with surrounding molecules.

In the context of drug design, where benzo[b]thiophene derivatives have shown significant promise, MD simulations are often used to study the binding of these molecules to target proteins. nih.gov Such simulations can elucidate the binding mode, identify key interacting amino acid residues, and estimate the binding free energy, providing valuable information for the rational design of more potent and selective inhibitors.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

Future research will likely focus on developing more environmentally friendly and efficient ways to synthesize (3-Phenylbenzo[b]thiophen-2-yl)methanol. Current methods for creating 2,3-disubstituted benzo[b]thiophenes often involve palladium-catalyzed coupling and electrophilic cyclization. acs.org While effective, these methods can have drawbacks, leading researchers to explore greener alternatives.

One promising area is the use of "green chemistry" principles, such as employing environmentally benign solvents like ethanol (B145695) and using less toxic reagents. nih.gov For instance, methods that utilize sodium halides as a source for electrophilic halogens in cyclization reactions represent a move towards more sustainable synthesis. nih.govresearchgate.net Other innovative approaches include one-pot syntheses that reduce waste and save time, as well as electrochemical methods that can proceed without the need for catalysts or oxidants. organic-chemistry.org Electrophilic cyclization of o-alkynyl thioanisoles using stable sulfonium (B1226848) salts also presents a milder and more efficient route. nih.gov

Future methodologies may also leverage aryne reactions with alkynyl sulfides, which allow for the one-step synthesis of a variety of substituted benzothiophenes. rsc.orgrsc.org Additionally, rhodium-catalyzed three-component reactions using elemental sulfur are being explored for their high regioselectivity. researchgate.net These advancements aim to make the production of this compound and its derivatives more sustainable and cost-effective.

Expanding the Scope of Derivatization for Enhanced Bioactivity and Material Properties

The core structure of this compound serves as a valuable scaffold for creating a wide range of derivatives with enhanced biological activities and material properties. The benzo[b]thiophene nucleus is a key component in many pharmaceutically important compounds, showing potential as antimicrobial, anticancer, antioxidant, and anti-inflammatory agents. ingentaconnect.combenthamdirect.comsemanticscholar.org

Future research will likely focus on synthesizing new derivatives to improve these therapeutic properties. For example, creating acylhydrazone derivatives has shown promise in developing new antimicrobial agents, particularly against multidrug-resistant bacteria. mdpi.com The anticancer potential is also a significant area of interest, with studies on how different substitutions on the benzo[b]thiophene ring can inhibit cancer cell growth and migration. nih.govresearchgate.netoiccpress.com

The following table outlines potential derivatization strategies and their expected outcomes:

Derivatization Strategy Target Functional Group Potential Enhancement
Esterification Hydroxyl group Modified solubility and bioavailability
Etherification Hydroxyl group Altered lipophilicity and metabolic stability
Substitution on the phenyl ring Phenyl group Improved target-specific interactions

Advanced Mechanistic Investigations of Biological Activities

A deeper understanding of how this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents. Future research will need to employ advanced techniques to investigate their mechanisms of action at the molecular level.

For instance, in the context of cancer, studies have begun to explore how benzo[b]thiophene derivatives can target specific cellular pathways, such as the RhoA/ROCK pathway, which is involved in tumor growth and metastasis. nih.govresearchgate.net Molecular docking studies can help to visualize how these compounds bind to their protein targets, providing insights for designing more potent and selective inhibitors. nih.govnih.gov

Further research should focus on identifying the specific enzymes and receptors that interact with these compounds. Understanding the structure-activity relationships (SAR) is also critical, as it helps to clarify how different chemical modifications affect biological activity. nih.gov These investigations will be essential for optimizing the therapeutic potential of this class of compounds.

Exploration of Emerging Applications in Interdisciplinary Fields

The unique electronic and optical properties of the benzo[b]thiophene core open up possibilities for applications beyond medicine. ingentaconnect.com Future research is expected to explore the use of this compound and its derivatives in materials science and organic electronics.

Benzo[b]thiophene-based materials have already shown promise as organic semiconductors. rawdatalibrary.netmdpi.comresearchgate.net Their fused aromatic structure allows for efficient charge transport, making them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.gov By modifying the structure of this compound, it may be possible to fine-tune its electronic properties for specific applications.

Potential applications in interdisciplinary fields are summarized in the table below:

Interdisciplinary Field Potential Application Relevant Properties
Organic Electronics Active layer in Organic Field-Effect Transistors (OFETs) Semiconductor behavior, charge mobility
Optoelectronics Components in Organic Light-Emitting Diodes (OLEDs) Luminescence, charge-transport properties

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and materials science. These computational tools can be used to predict the properties and biological activities of new compounds, significantly speeding up the design and development process. repcomseet.orgstanford.edu

In the context of this compound, machine learning algorithms can be trained on existing data to predict the bioactivity of novel derivatives. nih.govgithub.com This can help researchers to prioritize which compounds to synthesize and test, saving time and resources. Deep learning models, in particular, can analyze molecular structures to predict their properties, offering a powerful tool for virtual screening and lead optimization. stanford.edu

Future research will likely see the development of predictive models specifically for benzo[b]thiophene derivatives, taking into account factors like chemical structure and physicochemical properties to forecast their therapeutic potential and material characteristics. researchgate.net This data-driven approach will be invaluable for designing the next generation of compounds based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-phenylbenzo[b]thiophen-2-yl)methanol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed direct arylation of brominated benzo[b]thiophene precursors. For example, coupling 3-bromobenzo[b]thiophene derivatives with phenylboronic acid under Pd(OAc)₂ catalysis in DMA at 130°C achieves high yields (~85%) . Alternative routes involve cycloaddition reactions, such as [3 + 2] azide-alkyne click chemistry, which requires optimization of stoichiometry and solvent polarity to minimize byproducts . Purity is typically verified via HPLC and NMR, with recrystallization in methanol or ether for further refinement .

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL software (e.g., SHELX-2018) enables precise determination of bond angles, dihedral angles, and hydrogen-bonding networks. For example, studies on analogous benzo[b]thiophene-tetrazole hybrids revealed dihedral angles of ~88° between the benzothiophene and tetrazole rings, critical for understanding steric effects . Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts, and Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions .

Advanced Research Questions

Q. How do substituents on the phenyl ring affect the HOMO-LUMO gap and global reactivity descriptors of this compound?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predicts electronic properties. Para-substituted derivatives (e.g., electron-withdrawing groups) reduce the HOMO-LUMO gap by 0.3–0.5 eV, enhancing electrophilicity. Natural bond orbital (NBO) analysis quantifies hyperconjugative interactions, while nucleus-independent chemical shift (NICS) calculations assess aromaticity changes in solvents like DMSO . Experimental validation via cyclic voltammetry correlates computed ionization potentials with redox behavior.

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

  • Methodological Answer : Discrepancies in NMR chemical shifts (e.g., aromatic proton signals) often arise from solvent effects or dynamic processes. Use the gauge-including atomic orbital (GIAO) method in DFT to simulate solvent-dependent NMR spectra (e.g., CDCl₃ vs. DMSO-d₆). For IR spectra, compare experimental bands (e.g., O–H stretch at ~3300 cm⁻¹) with scaled harmonic frequencies from DFT . Adjust basis sets (e.g., 6-31G* vs. cc-pVTZ) to improve agreement .

Q. How can intermolecular interactions in crystalline this compound derivatives guide cocrystal design for enhanced stability?

  • Methodological Answer : Analyze hydrogen-bonding motifs (e.g., O–H···N or N–H···O) and π-π stacking distances via Mercury software. For example, benzo[b]thiophene-tetrazole cocrystals exhibit chains of N–H···N hydrogen bonds (2.8–3.0 Å) parallel to the crystallographic axis, stabilizing the lattice . Hirshfeld surface metrics (e.g., dₙᵒʳₘ plots) identify dominant contacts (e.g., H···H vs. C···S), aiding in selecting coformers with complementary interaction profiles .

Specialized Methodological Considerations

Q. What computational protocols optimize the correlation energy density in electronic structure studies of benzo[b]thiophene derivatives?

  • Methodological Answer : The Colle-Salvetti correlation-energy formula, implemented in Gaussian or ORCA, combines local kinetic-energy density and electron density to model correlation effects. For open-shell systems, use hybrid functionals (e.g., B3LYP) with gradient corrections. Benchmark against experimental ionization energies (e.g., from photoelectron spectroscopy) to validate accuracy .

Q. How do solvent effects modulate the biological activity of this compound in vitro?

  • Methodological Answer : Solvent polarity (e.g., logP) impacts membrane permeability and protein binding. Use molecular dynamics (MD) simulations (e.g., GROMACS) to model solvation shells in aqueous vs. lipid environments. Experimental assays in DMSO/PBS mixtures (≤1% DMSO) mitigate solvent toxicity, while QSAR models correlate solvatochromic parameters (e.g., ET₃₀) with IC₅₀ values in cancer cell lines .

Data Contradiction Analysis

Q. Conflicting crystallographic How to address variations in dihedral angles across similar derivatives?

  • Methodological Answer : Discrepancies may arise from crystal packing forces or dynamic disorder. Compare multiple datasets (e.g., Cambridge Structural Database entries) to identify trends. For example, bulky substituents (e.g., trimethoxyphenyl) increase dihedral angles by ~60° compared to unsubstituted analogs due to steric hindrance . Use temperature-dependent crystallography to assess thermal motion contributions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.